REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[C:3](=[S:5])[NH2:4].Cl[CH:8]([CH:14]=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10]>CC(C)=O>[CH:2]([C:3]1[S:5][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][N:4]=1)([CH3:6])[CH3:1]
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Name
|
|
Quantity
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3.3 g
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Type
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reactant
|
Smiles
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CC(C(N)=S)C
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Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C=O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1SC(=CN1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |